molecular formula C19H21N3O3S B2928031 N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide CAS No. 1797721-38-0

N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide

Cat. No.: B2928031
CAS No.: 1797721-38-0
M. Wt: 371.46
InChI Key: DHYVHCFGHUPDAD-UHFFFAOYSA-N
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Description

N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a bicyclic [1,3]thiazolo[5,4-c]azepine core fused with a 4-phenyloxane-4-carboxamide moiety. The thiazoloazepine scaffold is notable for its seven-membered azepine ring, which distinguishes it from smaller heterocycles like pyridine or thiazolidinone derivatives. This structural complexity may confer unique physicochemical and pharmacological properties, such as enhanced binding affinity to biological targets or improved metabolic stability. Crystallographic software like SHELX and ORTEP-3 has been instrumental in resolving the 3D conformation of such compounds, enabling precise analysis of bond angles, torsional strain, and intermolecular interactions .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-16-15-14(7-4-10-20-16)21-18(26-15)22-17(24)19(8-11-25-12-9-19)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVHCFGHUPDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloazepine ring, followed by the introduction of the oxane carboxamide group. Common reagents used in these reactions include thionyl chloride, anhydrous ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Table 1: Comparison of Thiazolidinone Analogs

Compound Name Core Structure Substituents Yield Key Spectral Data (NMR/IR)
N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4g) Thiazolidinone 4-Cl-phenyl, benzothiazole 70% δ 7.8 (aromatic H), 1705 cm⁻¹ (C=O)
N-[2-(2,6-Difluorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4h) Thiazolidinone 2,6-F₂-phenyl, benzothiazole 60% δ 7.6 (aromatic H), 1690 cm⁻¹ (C=O)
Target Compound Thiazoloazepine 4-phenyloxane N/A Not reported in evidence

Thiazolo-Fused Polycyclic Systems

Edoxaban tosylate monohydrate (), a clinically approved anticoagulant, shares a thiazolo[5,4-c]pyridine core but differs in ring size and substituents:

  • Core Structure : Thiazolo[5,4-c]pyridine (6-membered pyridine) vs. thiazolo[5,4-c]azepine (7-membered azepine). The azepine’s additional methylene group may alter pharmacokinetics.
  • Functional Groups : Edoxaban includes a dimethylcarbamoyl group and chloropyridinyl moiety, whereas the target compound has a 4-phenyloxane-4-carboxamide group. The oxane ring could enhance aqueous solubility compared to Edoxaban’s tosylate salt .

Table 2: Comparison with Thiazolo-Fused Pharmaceuticals

Compound Name Core Structure Key Functional Groups Pharmacological Use
Edoxaban tosylate monohydrate Thiazolo[5,4-c]pyridine Dimethylcarbamoyl, chloropyridinyl Anticoagulant
Target Compound Thiazolo[5,4-c]azepine 4-Phenyloxane-4-carboxamide Undisclosed (hypothetical)

Research Findings and Implications

  • Synthetic Feasibility: Thiazolidinone derivatives () are synthesized in moderate-to-high yields (37–70%) via condensation reactions in ethanol, suggesting that the target compound’s synthesis might require optimized conditions for the larger azepine ring .
  • Bioactivity Hypotheses : Edoxaban’s thrombin inhibition mechanism suggests that the target compound’s oxane group could modulate selectivity for similar protease targets, though experimental validation is needed .

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